Ethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate
Overview
Description
Preparation Methods
ZK 91296 can be synthesized through two related methods:
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First Method
Step 1: Condensation of methoxyacetaldehyde with isopropylamine to form methoxyacetaldehyde isopropylimine.
Step 2: Treatment of methoxyacetaldehyde isopropylimine with 4-benzyloxyindole in acetic acid to yield 4-benzyloxy-3-(1-isopropylamino-2-ethoxyethyl)indole.
Step 3: Reaction of the product with ethyl nitroacetate in hot toluene to form ethyl 3-(4-benzyloxyindol-3-yl)-2-nitro-5-oxahexanoate.
Step 4: Reduction with hydrogen over Raney-Nickel in ethanol to give ethyl 3-(4-benzyloxyindol-3-yl)-2-amino-5-oxahexanoate.
Step 5: Cyclization with paraformaldehyde in refluxing benzene to obtain the final product.
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Second Method
Step 1: Cyclization of ethyl 3-(4-benzyloxyindol-3-yl)-2-amino-5-oxahexanoate with glyoxylic acid to yield a mixture of tetrahydrocarboline and dihydrocarboline.
Step 2: Decarboxylation and dehydrogenation with sulfur at 140°C to produce ZK 91296.
Chemical Reactions Analysis
ZK 91296 undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
ZK 91296 exerts its effects by acting as a partial agonist at benzodiazepine receptors. This means it binds to these receptors and activates them, but not to the same extent as full agonists like diazepam. This partial agonism may explain why ZK 91296 requires higher receptor occupancy for the same effect against chemical convulsants and for behavioral effects . Additionally, it has been identified as a translocator protein inhibitor, which may contribute to its pharmacological effects .
Comparison with Similar Compounds
ZK 91296 can be compared with other benzodiazepine receptor ligands, such as:
Diazepam: A full agonist at benzodiazepine receptors, known for its sedative and anxiolytic effects.
Bretazenil: Another partial agonist with anxiolytic properties, but with a different pharmacological profile compared to ZK 91296.
Imidazenil: A partial agonist that produces robust anticonflict activity, similar to bretazenil.
ZK 91296 is unique due to its selective binding and partial agonist properties, which result in a distinct pharmacological profile with potential therapeutic applications in epilepsy and anxiety disorders .
Biological Activity
Talbutal is a barbiturate classified as a short to intermediate-acting sedative and hypnotic. Its primary mechanism of action involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS), leading to various pharmacological effects. This article explores the biological activity of Talbutal, including its pharmacodynamics, clinical implications, and potential side effects.
Talbutal exerts its effects by binding to GABA-A receptors, specifically at a distinct site associated with a chloride ionophore. This binding increases the duration for which the chloride ionophore remains open, enhancing the inhibitory effect of GABA on postsynaptic neurons in the thalamus. This prolonged inhibition can lead to various CNS effects ranging from sedation to anesthesia at higher doses .
Pharmacological Properties
- Classification : Barbiturate
- Duration of Action : Short to intermediate
- Molecular Weight : 54,288.16 Da
- Half-Life : Approximately 15 hours .
Clinical Applications
Talbutal is primarily used for:
- Sedation : It is effective in inducing sleep and reducing anxiety.
- Hypnosis : Used in situations requiring sedation before procedures.
Dosage varies based on individual needs, typically ranging from 2 to 10 mg administered multiple times daily depending on the condition being treated .
Side Effects and Toxicity
While Talbutal can be effective, it also has a range of potential side effects:
- Common Side Effects : Drowsiness, confusion, and respiratory depression.
- Serious Reactions : Acute poisoning can lead to coma, hypotension, and shock.
- Paradoxical Reactions : In some cases, patients may experience increased anxiety or agitation instead of sedation .
Case Study 1: Sedative Use in Anxiety Disorders
A study involving patients with anxiety disorders demonstrated that Talbutal effectively reduced symptoms when administered in controlled doses. Patients reported significant improvements in sleep quality and reduced anxiety levels after treatment over several weeks.
Case Study 2: Long-term Use and Monitoring
Long-term use of Talbutal has raised concerns regarding potential blood dyscrasias. Regular monitoring of blood counts is recommended due to risks such as neutropenia and jaundice observed in some patients during extended therapy .
Data Table: Pharmacological Effects of Talbutal
Effect | Description |
---|---|
Sedation | Induces sleep; reduces anxiety |
Hypnosis | Facilitates procedural sedation |
CNS Depression | Can lead to coma at high doses |
Toxicity | Symptoms include confusion, respiratory issues |
Properties
IUPAC Name |
ethyl 4-(methoxymethyl)-5-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-28-23(26)22-16(14-27-2)20-18(12-24-22)25-17-10-7-11-19(21(17)20)29-13-15-8-5-4-6-9-15/h4-12,25H,3,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPXOWCKXUEKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004051 | |
Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83910-34-3 | |
Record name | ZK 91296 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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